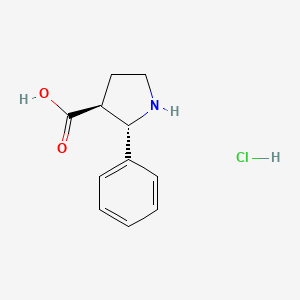

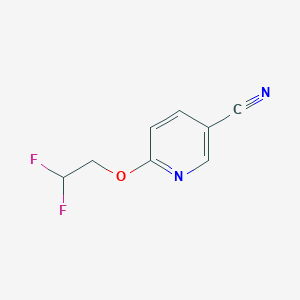

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Vue d'ensemble

Description

The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .Applications De Recherche Scientifique

Comprehensive Analysis of Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Applications

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:

Antiviral Research: This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral activities . By analogy, Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be modified to enhance its interaction with viral proteins, potentially leading to the development of novel antiviral medications.

Anti-inflammatory Agents: The structural similarity of this compound to other bioactive molecules suggests it could be explored for its anti-inflammatory properties. Research on indole derivatives has shown significant anti-inflammatory activity, which indicates that Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate might also be effective in this regard .

Anticancer Activity: Compounds with an indole base structure have been found to possess anticancer properties. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be investigated for its potential to inhibit cancer cell growth and proliferation, contributing to the field of oncology .

Anti-HIV Research: Indole derivatives have shown promise as anti-HIV agents. The compound could be a candidate for the synthesis of new drugs aimed at combating HIV, given its structural features that may allow it to bind with high affinity to HIV-related proteins .

Antioxidant Properties: The oxidative stress response is a key area of research, particularly in the context of aging and degenerative diseases. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate may have antioxidant capabilities that could be harnessed for therapeutic applications .

Antimicrobial Applications: Given the ongoing need for new antimicrobial agents, this compound’s potential antimicrobial activity could be of significant interest. Its structural framework could be optimized to target specific microbial enzymes or pathways .

Antitubercular Potential: Tuberculosis remains a major global health challenge. The compound’s possible antitubercular activity, inferred from the activity of related molecules, could lead to the development of new treatments for tuberculosis .

Antidiabetic Effects: Research into the management of diabetes could benefit from the exploration of this compound’s potential antidiabetic effects. Modifying its structure to interact with biological targets involved in glucose metabolism could open up new avenues for diabetes treatment .

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYVXZLXHAZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738347 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

CAS RN |

1159600-04-0 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)